

The Structural Elucidation of Limocrocin and its Derivatives: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Limocrocin*

Cat. No.: *B1675402*

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Introduction

Limocrocin is a polyketide natural product that has garnered significant interest within the scientific community due to its notable antiviral properties. Specifically, it has been identified as an inhibitor of viral reverse transcriptases, a crucial enzyme for the replication of retroviruses. [1] The recent elucidation of its biosynthetic gene cluster (BGC) has not only provided insights into its complex molecular architecture but has also paved the way for the generation of novel derivatives with potentially enhanced therapeutic profiles. This guide provides a comprehensive overview of the structure elucidation of **limocrocin** and its oxidized derivatives, detailing the experimental protocols and data that have been pivotal in its characterization.

Data Presentation

High-Resolution Mass Spectrometry (HRMS) Data

The molecular formulas of **limocrocin** and its two primary oxidized derivatives were determined using high-resolution mass spectrometry. The observed m/z values for the protonated molecules $[M+H]^+$ were used to calculate the mass error and confirm the elemental composition.

Compound	Chemical Formula	Retention Time (min)	Calculated m/z [M+H] ⁺	Observed m/z [M+H] ⁺	Mass Error (ppm)
Limocrocin	C ₂₆ H ₂₆ N ₂ O ₆	11.2	463.1863	463.1868	1.07
Limocrocin OX1	C ₂₆ H ₂₆ N ₂ O ₇	9.6	479.1812	479.1814	0.41
Limocrocin OX2	C ₂₆ H ₂₆ N ₂ O ₈	8.4	495.1769	495.1761	-1.61

Table 1: High-resolution mass spectrometry data for **limocrocin** and its oxidized derivatives.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The detailed structural framework of **limocrocin** was elucidated through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While the specific chemical shift assignments from the primary literature are not publicly available in a tabulated format, a representative dataset for a similar polyketide from *Streptomyces* is provided below to illustrate the type of data required for full structural determination.

Position	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm, J in Hz)	Key HMBC Correlations	Key COSY Correlations
1	168.5	-	H-2, H-3	-
2	125.2	6.15 (d, 15.5)	C-1, C-3, C-4	H-3
3	140.1	7.20 (dd, 15.5, 10.5)	C-1, C-2, C-4, C-5	H-2, H-4
4	129.8	6.55 (dd, 10.5, 11.0)	C-2, C-3, C-5, C-6	H-3, H-5
5	142.3	6.80 (m)	C-3, C-4, C-6, C-7	H-4, H-6
...

Table 2: Representative ^1H and ^{13}C NMR data and key 2D correlations for a polyketide fragment. The full elucidation of **limocrocin** would require a complete set of such data.

Experimental Protocols

Isolation and Purification of Limocrocin and its Derivatives

The following protocol is a generalized procedure for the isolation and purification of polyketides from *Streptomyces* cultures, based on methods reported in the literature.[\[2\]](#)[\[3\]](#)

1. Fermentation:

- A suitable production medium (e.g., X-medium: soyabean meal 10 g/L, CaCO_3 3 g/L, $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$ 0.5 g/L, $(\text{NH}_4)_2\text{HPO}_4$ 0.5 g/L, NaCl 3 g/L, K_2HPO_4 1 g/L, glycerol 15 mL/L, pH 6.9–7.0) is inoculated with a seed culture of the *Streptomyces* strain.[\[3\]](#)
- The culture is incubated at 28°C with shaking at 200 rpm for 96 hours to allow for the production of secondary metabolites.[\[3\]](#)

2. Extraction:

- The fermentation broth is harvested and the mycelium is separated from the supernatant by filtration or centrifugation.
- The supernatant is extracted three times with an equal volume of an organic solvent such as butanol or ethyl acetate.[\[1\]](#)
- The organic phases are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Purification:

- The crude extract is subjected to semi-preparative High-Performance Liquid Chromatography (HPLC).
- A C18 reversed-phase column is typically used with a gradient elution system of water and acetonitrile or methanol, often with a small percentage of formic acid to improve peak shape.

- Fractions are collected and monitored by UV-Vis spectroscopy and analytical HPLC.
- Fractions containing the compounds of interest (**limocrocin** and its derivatives) are pooled and concentrated to yield the purified compounds.

Structure Elucidation by Spectroscopic Methods

The determination of the chemical structure of the purified compounds relies on a combination of spectroscopic techniques.

1. Mass Spectrometry (MS):

- High-resolution mass spectrometry is performed to determine the accurate mass and elemental composition of the parent ion.
- Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecule, providing valuable information about its substructures.

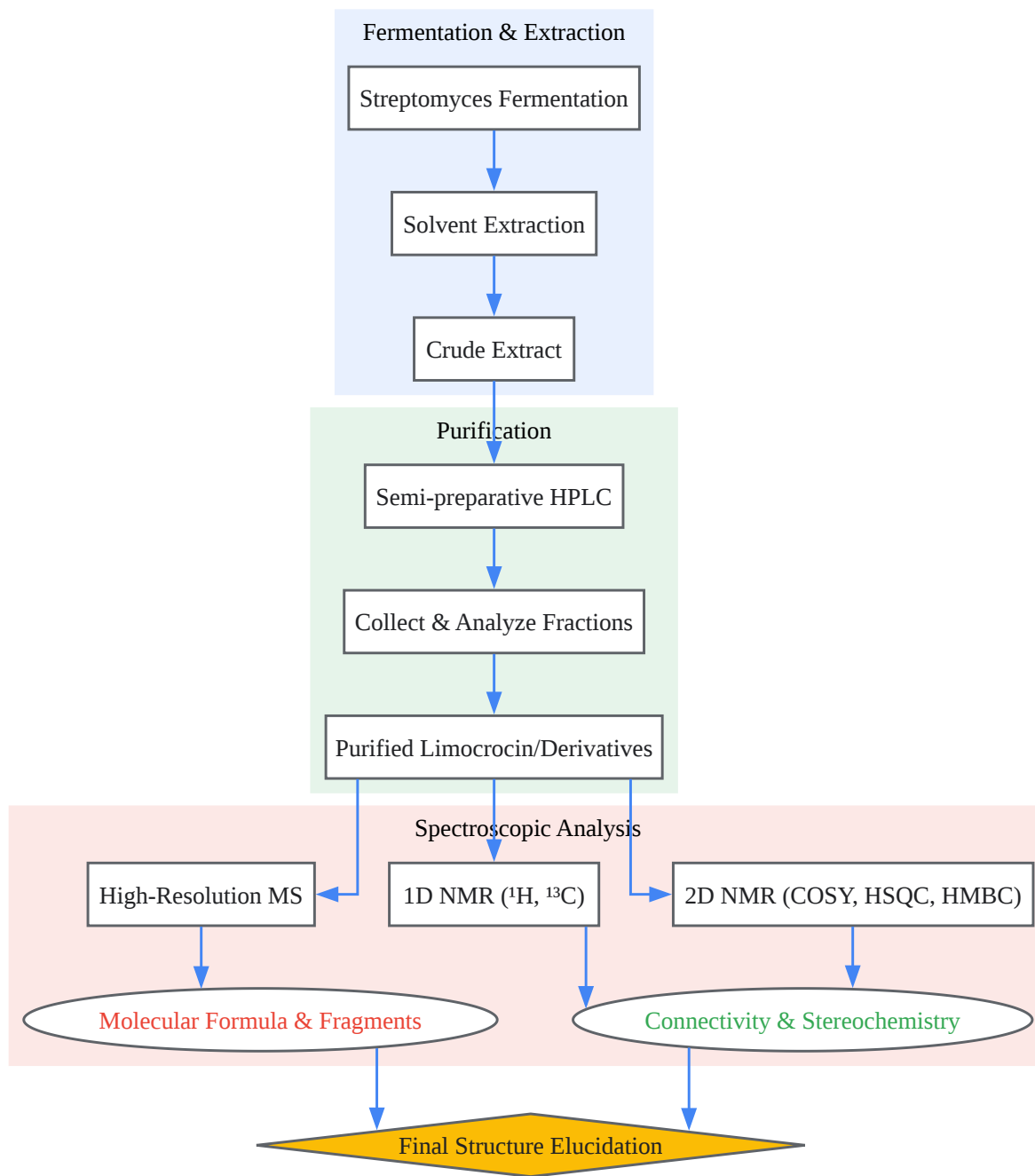
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Provides information about the number and chemical environment of protons in the molecule.
- ^{13}C NMR: Provides information about the carbon skeleton of the molecule.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments.

- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Mandatory Visualization

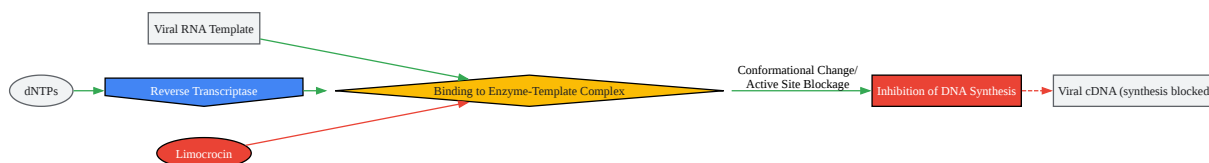
Logical Workflow for Structure Elucidation



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Workflow for the isolation and structure elucidation of **limocrocin**.

Proposed Signaling Pathway: Reverse Transcriptase Inhibition



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Proposed mechanism of **limocrocin** as a reverse transcriptase inhibitor.

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